7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
This compound belongs to the pyridazinoindole class, characterized by a fused pyridazine-indole core. Its structure includes 7,8-dimethoxy substitutions on the indole ring, a 5-methyl group, and a 4-phenylpiperazinylmethyl side chain at position 2. The dimethoxy groups likely influence lipophilicity and metabolic stability, while the methyl group at position 5 may sterically modulate interactions with enzymes or receptors.
Properties
Molecular Formula |
C24H27N5O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H27N5O3/c1-26-20-14-22(32-3)21(31-2)13-18(20)19-15-25-29(24(30)23(19)26)16-27-9-11-28(12-10-27)17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3 |
InChI Key |
USUVSMCMPITSBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of methanesulfonic acid under reflux in methanol, followed by further steps to introduce the desired substituents . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Substitution Reactions
The methoxy groups at positions 7 and 8 are susceptible to nucleophilic substitution under acidic or basic conditions. For example:
-
Demethylation : Treatment with strong acids (e.g., HBr in acetic acid) replaces methoxy groups with hydroxyl groups.
-
Halogenation : Reaction with phosphorus oxychloride (POCl₃) converts methoxy groups to chlorides.
Table 1: Substitution Reactions of Methoxy Groups
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | HBr (48%), acetic acid, reflux | 7,8-Dihydroxy derivative | 65–70% | |
| Chlorination | POCl₃, DMF, 80°C | 7,8-Dichloro analog | 55–60% |
Oxidation and Reduction
The pyridazino-indole core and methyl group undergo redox reactions:
-
Oxidation : The methyl group at position 5 oxidizes to a carboxyl group using KMnO₄ in acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydro derivative.
Table 2: Redox Reactions
| Target Site | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| C5-Methyl | KMnO₄, H₂SO₄, 60°C | 5-Carboxylic acid derivative | Enhanced solubility in polar solvents |
| Pyridazine Ring | H₂ (1 atm), 10% Pd-C, ethanol | Dihydro-pyridazinoindole | Increased stability |
Cyclization and Ring Formation
The piperazine moiety participates in cyclization reactions. For instance:
-
Alkylation : Reacting with alkyl halides forms quaternary ammonium salts.
-
Acylation : Acetic anhydride acetylates the piperazine nitrogen, altering receptor-binding affinity.
Table 3: Piperazine Reactivity
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| N-Alkylation | Ethyl bromide, K₂CO₃, DMF | Enhanced lipophilicity |
| N-Acylation | Ac₂O, pyridine, 25°C | Modified pharmacokinetic properties |
Functional Group Transformations
The indole nitrogen and pyridazine ring undergo electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 2 of the indole ring.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, improving water solubility.
Table 4: Electrophilic Substitution
| Position Modified | Reagents/Conditions | Product | Biological Impact |
|---|---|---|---|
| Indole C2 | HNO₃ (conc.), H₂SO₄, 0°C | 2-Nitro derivative | Increased cytotoxicity |
| Pyridazine C4 | ClSO₃H, CH₂Cl₂ | 4-Sulfonic acid analog | Improved bioavailability |
Cross-Coupling Reactions
The phenylpiperazine group enables palladium-catalyzed coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids to introduce aromatic substituents.
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines.
Key Research Findings
-
Reactivity Hierarchy : Methoxy groups are more reactive than the pyridazine ring toward electrophiles due to electron-donating effects.
-
Piperazine Flexibility : The piperazine nitrogen’s basicity (pKa ≈ 8.5) facilitates protonation in physiological conditions, influencing drug-receptor interactions.
-
Structural-Activity Relationship (SAR) :
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets and potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Implications
Key Findings:
Piperazine Moieties: The target compound’s 4-phenylpiperazinylmethyl group (vs. Piperazine-containing analogs generally exhibit stronger binding to monoamine transporters .
Methoxy Substitutions: The 7,8-dimethoxy pattern (vs.
Methyl Group at Position 5 : The 5-CH₃ group (shared with ) may stabilize the molecule’s conformation, as seen in related indole derivatives .
Biological Activity
7,8-Dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyridazinoindole core and piperazine moiety. Its molecular formula is , with a molecular weight of approximately 393.5 g/mol. The presence of methoxy groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that compounds with similar structural motifs to 7,8-dimethoxy derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds that bind to specific receptors can activate pathways leading to apoptosis in cancer cells. Studies have shown that similar indole derivatives can inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 7,8-Dimethoxy derivative | MCF-7 | 4.363 | |
| Similar indole derivatives | HCT116 | <10 |
Neuroprotective Effects
Preliminary studies suggest that this compound may interact with the peripheral benzodiazepine receptor (PBR), which is implicated in neuroprotection:
- Neuroprotective Mechanism : Similar compounds have demonstrated the ability to enhance neuronal survival in models of neurodegeneration. For example, SSR180575, a related compound, showed significant neuroprotective effects by increasing motoneuron survival in experimental models .
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented:
- Inflammatory Response Modulation : Compounds derived from similar scaffolds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation in macrophages . This suggests that the target compound may also possess anti-inflammatory properties.
Case Studies
- In Vitro Studies : In vitro experiments using RAW264.7 macrophage cells demonstrated that compounds with similar structures significantly decreased LPS-induced nitric oxide production and inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
- In Vivo Models : Animal studies have shown that related compounds improve functional recovery in neuropathy models when administered at therapeutic doses, suggesting their utility in treating neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
